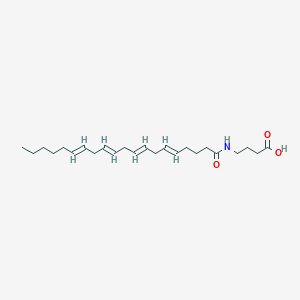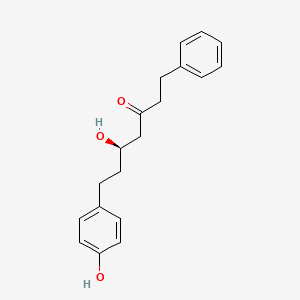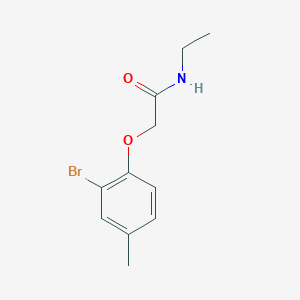
Methyl 2-(1-hydroxycyclooctyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(1-hydroxycyclooctyl)acetate is an organic compound belonging to the ester family. Esters are widely known for their pleasant aromas and are commonly found in natural products and synthetic materials. This particular compound features a cyclooctyl ring with a hydroxyl group and a methyl acetate moiety, making it an interesting subject for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-hydroxycyclooctyl)acetate typically involves the esterification of 1-hydroxycyclooctylacetic acid with methanol. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.
化学反応の分析
Types of Reactions
Methyl 2-(1-hydroxycyclooctyl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as LiAlH₄ (Lithium aluminium hydride).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like SOCl₂ (Thionyl chloride) to form corresponding chlorides.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄
Reduction: LiAlH₄
Substitution: SOCl₂
Major Products Formed
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an alcohol
Substitution: Formation of alkyl halides
科学的研究の応用
Methyl 2-(1-hydroxycyclooctyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of Methyl 2-(1-hydroxycyclooctyl)acetate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and molecular targets can vary based on the specific context of its use.
類似化合物との比較
Similar Compounds
- Methyl [(1S,2S)-2-hydroxycyclohexyl]acetate
- Methyl 2-(cis-2-hydroxycyclohexyl)acetate
Uniqueness
Methyl 2-(1-hydroxycyclooctyl)acetate is unique due to its cyclooctyl ring structure, which imparts different steric and electronic properties compared to similar compounds with smaller ring systems. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
特性
分子式 |
C11H20O3 |
|---|---|
分子量 |
200.27 g/mol |
IUPAC名 |
methyl 2-(1-hydroxycyclooctyl)acetate |
InChI |
InChI=1S/C11H20O3/c1-14-10(12)9-11(13)7-5-3-2-4-6-8-11/h13H,2-9H2,1H3 |
InChIキー |
WNZYNMCUAVDOPZ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC1(CCCCCCC1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


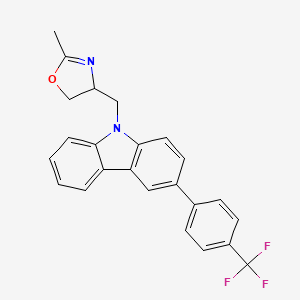
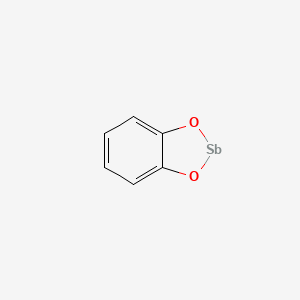

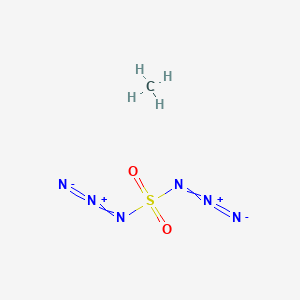
![[4-[4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-yl] formate](/img/structure/B14762524.png)


![Diethyl(acetylamino)[(7-nitro-1h-indol-3-yl)methyl]propanedioate](/img/structure/B14762545.png)
